

In Vivo Efficacy of LSN3353871 in Transgenic Mouse Models: A Technical Guide

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Compound of Interest

Compound Name: LSN3353871

Cat. No.: B12362211

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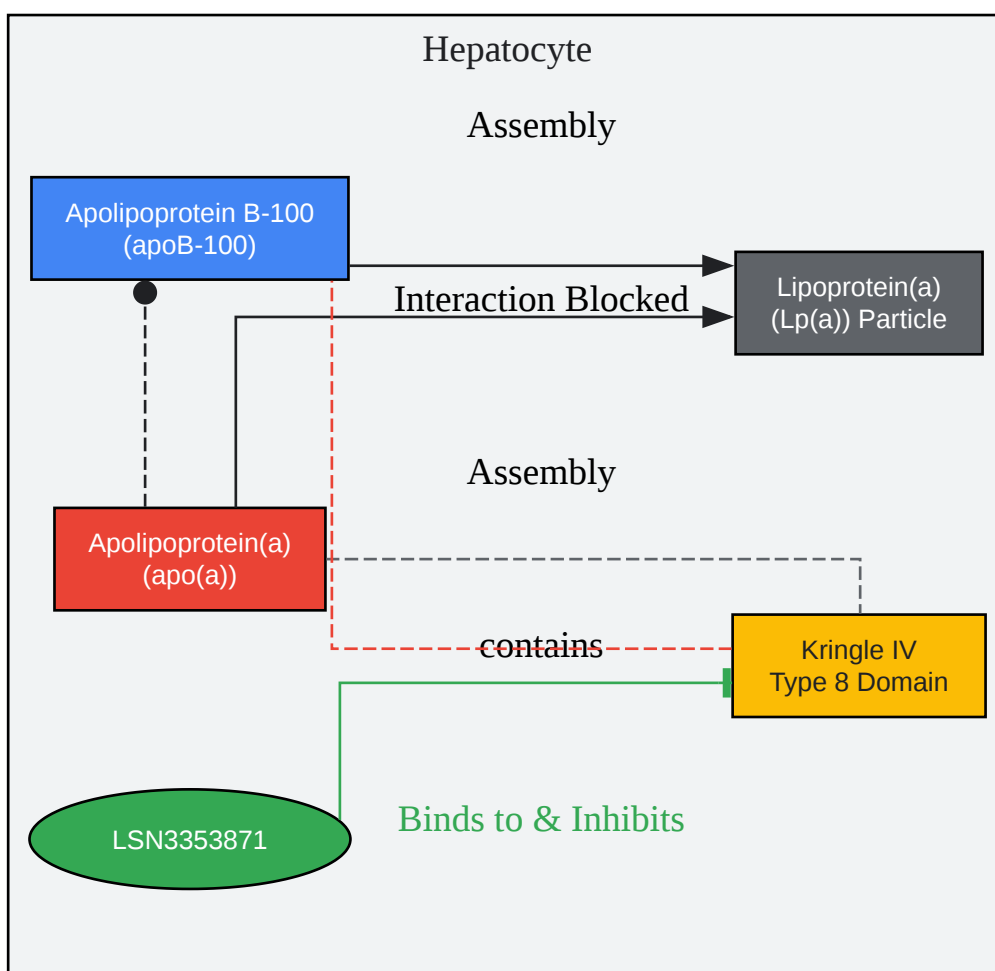
For Researchers, Scientists, and Drug Development Professionals

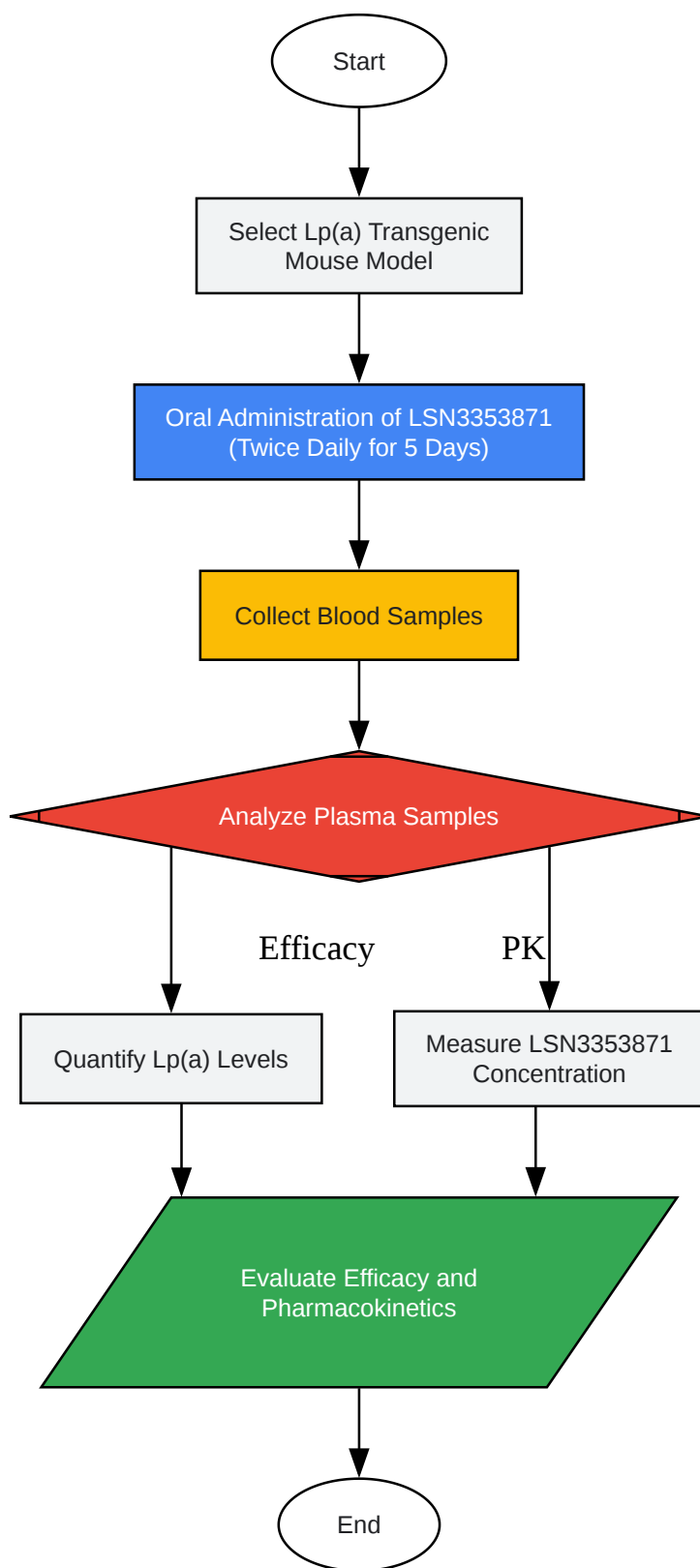
This technical guide provides an in-depth overview of the preclinical in vivo efficacy of **LSN3353871**, a small molecule inhibitor of lipoprotein(a) [Lp(a)] formation. The data presented herein is derived from studies in transgenic mouse models engineered to express human Lp(a), a key causal risk factor for atherosclerotic cardiovascular disease. This document details the experimental protocols, summarizes quantitative efficacy and pharmacokinetic data, and visualizes the underlying mechanism of action and experimental workflow.

Core Mechanism of Action

LSN3353871 is a prototype compound designed to specifically inhibit the formation of Lp(a). Its mechanism of action centers on disrupting the initial non-covalent interaction between apolipoprotein(a) (apo(a)) and apolipoprotein B-100 (apoB-100), which is the first and crucial step in Lp(a) assembly.^[1] By binding to the Kringle IV type 8 (KIV₈) domain of apo(a), **LSN3353871** sterically hinders its association with apoB-100, thereby preventing the subsequent formation of a covalent disulfide bond that permanently links the two proteins.^[1] This targeted disruption of Lp(a) formation leads to a reduction in circulating levels of this atherogenic lipoprotein.

Signaling Pathway: Inhibition of Lp(a) Formation





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References

- 1. Discovery of potent small-molecule inhibitors of lipoprotein(a) formation - PMC [pmc.ncbi.nlm.nih.gov]
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